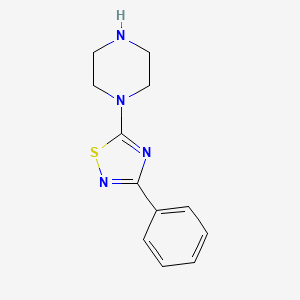

3-Phenyl-5-piperazino-1,2,4-thiadiazole

描述

Significance of Thiadiazole and Piperazine (B1678402) Scaffolds in Medicinal Chemistry

Both thiadiazole and piperazine are considered "privileged structures" in medicinal chemistry due to their frequent appearance in a wide array of biologically active compounds.

Thiadiazole , a five-membered heterocyclic ring containing sulfur and nitrogen atoms, exists in various isomeric forms, each associated with a broad spectrum of pharmacological activities. mdpi.com Its derivatives have been explored for their potential as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents. mdpi.com The thiadiazole ring is a bioisostere of pyrimidine (B1678525) and oxadiazole, and its presence can enhance properties like liposolubility and the ability to cross cellular membranes.

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms. It is a common building block in drug design, known to improve the pharmacokinetic properties of molecules, such as solubility and bioavailability. mdpi.comresearchgate.net The piperazine moiety is a key component in drugs with diverse therapeutic applications, including anticancer, antimicrobial, and antipsychotic activities. researchgate.netnih.gov

The combination of these two scaffolds in a single molecule is a strategic approach to developing new chemical entities with potentially enhanced therapeutic efficacy.

Overview of the 1,2,4-Thiadiazole (B1232254) Ring System and its Derivatives

The 1,2,4-thiadiazole isomer, in particular, is a versatile scaffold for the development of novel therapeutic agents. This ring system and its derivatives have been shown to exhibit a wide range of biological activities.

| Biological Activity of 1,2,4-Thiadiazole Derivatives |

| Anticancer |

| Anti-inflammatory |

| Antibacterial |

| Anticonvulsant |

| Antidiabetic |

| Antihypertensive |

This table summarizes some of the key pharmacological activities associated with the 1,2,4-thiadiazole ring system.

Research has demonstrated that 3,5-disubstituted-1,2,4-thiadiazoles are of significant interest. For instance, certain derivatives have been investigated as inhibitors of enzymes like aromatase, which is relevant in the treatment of some cancers. The reactivity of the 1,2,4-thiadiazole ring allows for substitutions at the 3 and 5 positions, enabling the synthesis of a diverse library of compounds for biological screening.

Role of the Piperazine Moiety in Contemporary Drug Design

The piperazine ring is a highly valued scaffold in modern drug discovery. Its unique structural and physicochemical properties make it a versatile component for modifying the biological and pharmacokinetic profiles of drug candidates.

Key Roles of the Piperazine Moiety:

Improved Solubility and Bioavailability: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which often leads to improved aqueous solubility and oral bioavailability.

Versatile Linker: The piperazine ring can act as a flexible or rigid linker between different pharmacophoric groups, allowing for optimal spatial orientation for target binding.

Modulation of Pharmacological Activity: Substitution on the nitrogen atoms of the piperazine ring can significantly influence the biological activity of a molecule. N-substituted piperazines have a broad range of applications, including antimicrobial and anticancer activities. researchgate.netnih.gov

The incorporation of a piperazine ring is a well-established strategy to fine-tune the properties of a lead compound and enhance its drug-like characteristics.

Rationale for Investigating 3-Phenyl-5-piperazino-1,2,4-thiadiazole Hybrid Structures

The investigation into hybrid structures like this compound is driven by the principle of combining pharmacophores to create molecules with novel or enhanced biological profiles. The phenyl group, a simple aromatic ring, is a fundamental building block in many drugs and can engage in various types of interactions with biological targets.

The rationale for this specific combination can be broken down as follows:

Synergistic Activity: The individual pharmacological profiles of the 1,2,4-thiadiazole and piperazine moieties suggest that their combination could lead to synergistic effects, potentially resulting in a more potent compound.

Novel Mechanism of Action: The unique three-dimensional arrangement of the phenyl, piperazine, and thiadiazole rings could allow the molecule to interact with biological targets in a novel way, potentially overcoming resistance mechanisms associated with existing drugs.

Improved Pharmacokinetics: The piperazine moiety is expected to confer favorable pharmacokinetic properties to the molecule, such as improved solubility and membrane permeability, which are crucial for drug efficacy.

Anticancer Potential: Given that both 1,3,4-thiadiazole-piperazine hybrids and various 1,2,4-thiadiazole derivatives have shown promise as anticancer agents, it is reasonable to hypothesize that this compound could also exhibit cytotoxic activity against cancer cells. nih.govmdpi.com

In essence, the design of this compound is a logical step in the exploration of new chemical space for drug discovery, leveraging the proven utility of its constituent parts.

Structure

3D Structure

属性

IUPAC Name |

3-phenyl-5-piperazin-1-yl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4S/c1-2-4-10(5-3-1)11-14-12(17-15-11)16-8-6-13-7-9-16/h1-5,13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFMHSLRNJBGKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NS2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380640 | |

| Record name | 3-Phenyl-5-piperazino-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-14-8 | |

| Record name | 3-Phenyl-5-piperazino-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Phenyl-[1,2,4]thiadiazol-5-yl)-piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Phenyl 5 Piperazino 1,2,4 Thiadiazole and Its Analogues

Strategies for the Construction of the 1,2,4-Thiadiazole (B1232254) Core

The formation of the 1,2,4-thiadiazole ring is a fundamental step in the synthesis of 3-Phenyl-5-piperazino-1,2,4-thiadiazole and its analogues. Various synthetic strategies have been developed to construct this heterocyclic scaffold, often involving cyclization reactions of thioamide-based precursors.

One of the most common and established methods for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles is the oxidative cyclization of thioamides. This approach typically involves the oxidation of a thioamide, which then undergoes cyclization to form the desired thiadiazole ring. A range of oxidizing agents can be employed for this transformation, including halogens, hydrogen peroxide, and nitrous acid. researchgate.net

Another significant strategy involves the reaction of imidoyl thioureas with an oxidizing agent. Phenyliodine(III) bis(trifluoroacetate) has been shown to be an effective mediator for the intramolecular oxidative S-N bond formation in imidoyl thioureas, leading to the efficient synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles. This method is noted for its broad substrate scope and rapid reaction times, resulting in good to very good yields. Similarly, electro-oxidative methods have been developed for the intramolecular dehydrogenative N-S bond formation of imidoyl thioureas, providing a catalyst- and oxidant-free approach to a wide array of 3-substituted 5-amino-1,2,4-thiadiazole derivatives with excellent functional group tolerance. organic-chemistry.org

Furthermore, a one-pot protocol for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates and amidines has been developed, offering an efficient route to these compounds. researchgate.net Transition-metal-free approaches have also been reported, such as the base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates, followed by in situ intramolecular dehydrogenative N-S bond formation. organic-chemistry.org

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Oxidative Cyclization of Thioamides | Thioamides | Halogens, H2O2, Nitrous Acid | Well-established method | researchgate.net |

| Oxidative S-N Bond Formation | Imidoyl thioureas | Phenyliodine(III) bis(trifluoroacetate) | Broad substrate scope, short reaction times, good yields | organic-chemistry.org |

| Electro-oxidative Cyclization | Imidoyl thioureas | Catalyst- and oxidant-free conditions | Excellent functional group tolerance | organic-chemistry.org |

| One-pot Synthesis | Isothiocyanates, Amidines | - | Efficient | researchgate.net |

| Transition-Metal-Free Tandem Reaction | Amidines, Dithioesters/Aryl isothiocyanates | Base-mediated | Avoids transition metals | organic-chemistry.org |

Approaches for Introducing the Phenyl Substituent at Position 3

The introduction of a phenyl group at the C3 position of the 1,2,4-thiadiazole ring is a critical step in the synthesis of the target compound. This is typically achieved by utilizing a starting material that already contains the phenyl moiety, which is then incorporated into the thiadiazole ring during the cyclization process.

For instance, in syntheses that proceed through thioamide intermediates, benzothioamide can be used as a precursor. The phenyl group of benzothioamide is retained at the C3 position of the resulting 1,2,4-thiadiazole following oxidative cyclization. Similarly, when employing methods that start from amidines, benzamidine (B55565) can be utilized to introduce the C3-phenyl substituent.

Recent advancements have described the synthesis of unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles through a base-mediated intramolecular dehydrogenative N–S coupling reaction. In this approach, an amidine (such as benzamidine to provide the phenyl group at C3) is reacted with a dithioester in the presence of a base like sodium hydride in a solvent such as DMF. This method allows for the direct formation of 3-aryl-5-aryl-1,2,4-thiadiazoles. acs.org

Photochemical methods have also been explored, where irradiation of 5-phenyl-1,2,4-thiadiazole (B8641319) can lead to the formation of 3-phenyl-1,2,4-thiadiazole, among other products, through a proposed photoinduced electrocyclic ring closure and subsequent rearrangements. nih.gov

Methods for Incorporating the Piperazine (B1678402) Moiety at Position 5

The incorporation of the piperazine moiety at the C5 position of the 1,2,4-thiadiazole ring often involves a nucleophilic substitution reaction. The C5 position of the 1,2,4-thiadiazole ring is known to be the most reactive site for nucleophilic attack. isres.org

A common strategy involves the synthesis of a 5-halo-1,2,4-thiadiazole intermediate, typically a 5-chloro or 5-bromo derivative. This halogenated intermediate can then be reacted with piperazine. The nitrogen atom of the piperazine acts as a nucleophile, displacing the halide to form the desired C-N bond and yielding the 5-piperazino-1,2,4-thiadiazole derivative.

Alternatively, methods involving the displacement of other leaving groups at the C5 position, such as a methylthio group, have been reported. For example, reaction of a 5-methylthio-1,2,4-thiadiazole with a cyclic secondary amine like morpholine (B109124) in refluxing DMF can lead to the substitution of the methylthio group. bu.edu.eg A similar approach could be envisioned for the introduction of a piperazine moiety.

Multi-step Synthetic Pathways for this compound Analogues

The synthesis of analogues of this compound typically involves a multi-step sequence that combines the strategies for core construction and substituent introduction. For example, a general pathway could involve the initial synthesis of a 3-phenyl-5-halo-1,2,4-thiadiazole, followed by a nucleophilic substitution reaction with a desired piperazine derivative.

In the context of creating more complex analogues, such as piperazine-based bis(1,3,4-thiadiazole) hybrids, a multi-step approach is also employed. This can involve the initial synthesis of a bis-aldehyde, which is then reacted with thiosemicarbazide (B42300) to form a bis-thiosemicarbazone. Subsequent cyclization reactions of the bis-thiosemicarbazone with appropriate reagents can then lead to the formation of the desired bis-thiadiazole structures linked by a piperazine core. nih.govrsc.org While this example pertains to the 1,3,4-thiadiazole (B1197879) isomer, the general principle of a multi-step approach to building complex molecules around a piperazine linker is applicable.

Another approach involves the functionalization of a pre-formed piperazine-containing thiadiazole scaffold. For instance, 5,5′-(piperazin-1,4-diyl)bis(1,3,4-thiadiazole-2-thiol) can serve as a precursor for further chemical modifications, such as reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazinyl derivative, which can then be used to construct fused triazolo-thiadiazole systems. nih.govmdpi.com

Optimization of Reaction Conditions and Synthetic Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. This can involve adjusting various parameters such as the choice of solvent, temperature, reaction time, and the nature and stoichiometry of reagents and catalysts.

For instance, in the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles via a NaH-DMF-promoted dehydrogenative intramolecular N–S bond formation, it was found that using 2 equivalents of sodium hydride in DMF at room temperature for 4 hours provided the optimal yield of 87%. The use of DMSO as a solvent resulted in a decreased yield, and increasing the amount of NaH to 3 equivalents also led to a slightly diminished yield. acs.org

In another example, during the development of a synthesis for novel triazolothiadiazines, various solvents (DMF, THF, MeOH, water), bases (Et3N, DBU, K2CO3), and catalysts (PTSA) were screened to improve the reaction yield. It was observed that the choice of solvent and the presence or absence of a catalyst significantly impacted the outcome of the reaction. researchgate.net

The selection of the palladium catalyst, ligand, and base is critical in palladium-catalyzed cross-coupling reactions used in the synthesis of some heterocyclic compounds. For example, in the synthesis of a 3-methyl-1,2,4-thiadiazole-5-carbohydrazide (B1447067) intermediate, conditions such as Pd(OAc)2 as the catalyst, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) as the ligand, and sodium acetate (B1210297) as the base in ethanol (B145695) were found to be effective. google.com These principles of systematic optimization of catalyst, ligand, and base can be applied to related synthetic steps in the preparation of this compound analogues.

| Parameter | Variation | Observed Effect | Reference |

|---|---|---|---|

| Solvent | DMF vs. DMSO | Higher yield in DMF for NaH-promoted synthesis | acs.org |

| Base Stoichiometry | 2 equiv vs. 3 equiv NaH | Slightly diminished yield with 3 equivalents | acs.org |

| Catalyst/Base System | Screening of various bases (Et3N, DBU, K2CO3) and acids (PTSA) | Significant impact on reaction yield | researchgate.net |

| Palladium Catalyst System | Variation of Pd source, ligand, and base | Crucial for efficiency of cross-coupling reactions | google.com |

Computational Studies and Theoretical Investigations of 3 Phenyl 5 Piperazino 1,2,4 Thiadiazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 3-Phenyl-5-piperazino-1,2,4-thiadiazole, and its macromolecular target.

While specific docking studies for this compound are not extensively detailed in the provided research, analysis of structurally similar 1,2,4-thiadiazole (B1232254) derivatives offers significant predictive power. For instance, studies on related phenyl-thiadiazole compounds reveal key interaction patterns that are likely applicable to the target molecule.

Molecular docking simulations predict how a ligand fits into the binding site of a protein and estimate the strength of the interaction, often expressed as a binding affinity (e.g., Ki or IC50 value). Research on N-(3-phenyl-1,2,4-thiadiazol-5-yl)-acetamide, a compound with a similar core structure, demonstrated a significant increase in binding affinity for adenosine (B11128) A3 receptors when compared to its thiazole (B1198619) counterpart. nih.gov The most potent analog in this series, which featured a 4-methoxy-phenyl group instead of a simple phenyl group, exhibited a Ki value of 0.79 nM at human adenosine A3 receptors, highlighting the high affinity achievable with the 1,2,4-thiadiazole scaffold. nih.gov

These studies suggest that the 1,2,4-thiadiazole ring is a critical pharmacophore for achieving high binding affinity. The introduction of various substituents on the phenyl and amino groups allows for the fine-tuning of these interactions. nih.gov

Table 1: Binding Affinities of Related Thiadiazole Derivatives at Human Adenosine A3 Receptors This table presents data for compounds structurally related to this compound to illustrate the binding potential of the core scaffold.

| Compound | Structure | Ki (nM) at hA3 Receptor |

|---|---|---|

| N-(3-Phenyl- nih.govnih.govnih.govthiadiazol-5-yl)-acetamide | Phenyl-thiadiazole-acetamide | 2.3 nih.gov |

Identification of Key Amino Acid Interactions and Hydrogen Bonding Networks

The stability of a ligand-receptor complex is governed by specific intermolecular interactions, including hydrogen bonds and hydrophobic contacts. Docking studies of a potent 1,2,4-thiadiazole analog in the adenosine A3 receptor identified crucial interactions. nih.gov A key hydrogen bond was observed between a serine residue (S181) and a nitrogen atom of the thiadiazole ring. nih.gov This interaction was deemed significant for the compound's affinity and selectivity. nih.gov

Furthermore, the phenyl and thiadiazole rings were found to be enveloped by a cluster of hydrophobic amino acids, including phenylalanine (F168, F182), isoleucine (I186), and leucine (B10760876) (L246), which further stabilize the binding mode. nih.gov It is highly probable that the phenyl and piperazino groups of this compound would engage in similar hydrophobic and potential hydrogen bond interactions within a target binding pocket.

Computational studies effectively map the binding pocket of target receptors, revealing the specific environment where ligands like this compound exert their effects. In the case of the adenosine A3 receptor, the binding site is located within the transmembrane (TM) domains of the G-protein coupled receptor. nih.gov The 1,2,4-thiadiazole analog was shown to bind in a pocket formed by TM domains 3, 5, and 6. nih.gov The piperazine (B1678402) moiety, known for its ability to form electrostatic interactions, could potentially interact with anionic regions of a receptor, further anchoring the ligand in its binding site. nih.gov The versatile 1,3,4-thiadiazole (B1197879) scaffold, a close isomer, has been successfully docked into the active sites of various enzymes, including EGFR TK and matrix metalloproteinase-9 (MMP-9). nih.govnih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model for a class of compounds can be generated based on the structure of a known active ligand or the receptor binding site itself. mdpi.com

For the 1,2,4-thiadiazole class of compounds, key pharmacophoric features would likely include a hydrogen bond acceptor (the nitrogen atoms in the thiadiazole ring), a hydrophobic/aromatic region (the phenyl ring), and an additional hydrogen bond acceptor/donor or positive ionizable feature (the piperazine ring). nih.govnih.gov This model serves as a 3D query to screen virtual libraries for new molecules with the potential for similar biological activity, facilitating ligand-based drug design. mdpi.com For example, a pharmacophore model was successfully used to screen for 1,3,4-thiadiazole derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com

ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In silico ADME profiling predicts the pharmacokinetic properties of a compound, which are critical for its development as a drug. These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, early in the drug discovery process.

Studies on various 1,3,4-thiadiazole derivatives have shown that these compounds are often predicted to be potential orally bioavailable drug-like molecules. nih.gov Computational tools can calculate key physicochemical properties that influence ADME, such as lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors, often evaluated against criteria like Lipinski's Rule of Five. nih.govnih.gov

Table 2: Predicted Physicochemical Properties for ADME Profiling This table outlines key parameters used in computational ADME prediction for drug-like molecules.

| Property | Description | Importance for ADME |

|---|---|---|

| Molecular Weight (MW) | The mass of one mole of the substance. | Influences diffusion and absorption. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, affecting absorption and distribution. |

| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds. | Affects solubility and membrane permeability. |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | Affects solubility and membrane permeability. |

In Silico Prediction of Gastrointestinal Absorption

Gastrointestinal (GI) absorption is a key parameter for orally administered drugs. In silico models can provide a reliable estimation of this property. One common method for predicting absorption is based on the molecule's Topological Polar Surface Area (TPSA). A widely used formula to estimate the percentage of absorption (%ABS) is: %ABS = 109 – (0.345 × TPSA). nih.gov

Compounds with a TPSA of less than 140 Ų are generally predicted to have good oral bioavailability. nih.gov Given the structure of this compound, it is anticipated to have favorable TPSA values, suggesting good potential for gastrointestinal absorption. Studies on other heterocyclic compounds have demonstrated a strong correlation between TPSA-calculated absorption percentages and their observed bioavailability. nih.gov

Blood-Brain Barrier Permeability Assessment

The blood-brain barrier (BBB) is a highly selective barrier that protects the brain from harmful substances. For drugs targeting the central nervous system (CNS), penetration of this barrier is essential, while for others, it is undesirable. In silico tools predict BBB permeability based on a molecule's physicochemical properties.

Computational models, such as the BOILED-Egg model, use lipophilicity (WLOGP) and polarity (Topological Polar Surface Area, TPSA) to predict a compound's ability to cross the BBB. For a molecule like this compound, key descriptors would be calculated to assess its potential. For instance, studies on benzimidazole-piperazine derivatives have successfully used these models to predict CNS access. isca.me Generally, compounds with high lipophilicity and low polar surface area are more likely to cross the BBB. arxiv.org Another critical factor is whether the compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport substances out of the brain. isca.me

Based on its structure, which contains a lipophilic phenyl group and a polar piperazine moiety, its BBB permeability would be borderline and highly dependent on the precise balance of these properties. In silico ADME predictions for similar heterocyclic structures, including those with piperazine and thiadiazole motifs, are routinely performed to guide the development of new therapeutic agents. nih.govbiruni.edu.tr

Table 1: Predicted Physicochemical Properties for BBB Permeability

| Property | Predicted Value Range for CNS-active drugs | Relevance to this compound |

|---|---|---|

| Molecular Weight (MW) | < 400 Da | The compound's MW of 246.33 g/mol is well within the optimal range. arxiv.org |

| Lipophilicity (logP) | 1 - 3 | The combination of phenyl and piperazine groups suggests a logP likely within this range. |

| Topological Polar Surface Area (TPSA) | < 90 Ų | The nitrogen and sulfur atoms contribute to TPSA; a calculated value is needed for a precise prediction. |

| Hydrogen Bond Donors (HBD) | < 5 | The piperazine NH group is the primary hydrogen bond donor. |

Note: This table presents typical value ranges for CNS-active drugs. Specific calculated values for this compound require specialized software.

Predicted Metabolic Pathways

Computational tools can forecast the metabolic fate of a drug candidate by identifying potential sites of metabolism, primarily by cytochrome P450 (CYP) enzymes. This process, known as xenobiotic metabolism, generally makes compounds more water-soluble to facilitate excretion. nih.gov

For this compound, several metabolic pathways can be predicted:

Oxidation: The phenyl ring is a common site for hydroxylation, an oxidative reaction mediated by CYP enzymes. The piperazine ring is also susceptible to oxidation. nih.gov

N-dealkylation: While the piperazine in this specific compound is not N-alkylated, this pathway is common for substituted piperazine rings.

Conjugation (Phase II Metabolism): If hydroxylated metabolites are formed, they can undergo further conjugation with molecules like glucuronic acid to increase their water solubility.

Studies on related aromatic compounds show that replacing a metabolically liable phenyl ring with a more electron-deficient ring system, like pyridine, can enhance metabolic stability. nih.gov The thiadiazole ring itself is generally stable, but the attached phenyl and piperazine moieties are the most likely points of metabolic attack.

Excretion Profiles

The excretion profile outlines how a compound and its metabolites are eliminated from the body. In silico models predict excretion routes (e.g., renal or fecal) based on properties like molecular weight, polarity, and solubility.

Renal Excretion: Small, polar, water-soluble molecules are typically excreted via the kidneys into the urine. Metabolites of this compound, particularly conjugated ones, would likely be cleared by this route.

Hepatic/Fecal Excretion: Larger, more lipophilic compounds are often excreted by the liver into the bile, which is then eliminated in the feces. The parent compound might follow this path to some extent.

In Silico Toxicological Assessment

Predicting potential toxicity early in the drug discovery process is crucial. In silico toxicology models use a compound's structure to predict various toxicological endpoints, flagging potential liabilities. nih.gov

Table 2: Predicted Toxicological Profile for this compound

| Toxicological Endpoint | Predicted Risk | Rationale/Comparison |

|---|---|---|

| Mutagenicity (Ames test) | Low to Moderate | Aromatic amines and heterocyclic systems can sometimes be mutagenic. Specific testing is needed. For a 1,2,5-thiadiazole (B1195012) derivative, in silico models predicted non-AMES toxicity. nih.gov |

| Carcinogenicity | Moderate | Often correlated with mutagenicity. Long-term studies would be needed for confirmation. Some piperazine derivatives have been flagged for carcinogenic potential in silico. researchgate.net |

| Hepatotoxicity (Liver Toxicity) | Moderate | The liver is the primary site of metabolism, and reactive metabolites can sometimes cause toxicity. This is a common flag for nitrogen-containing heterocycles. researchgate.net |

| Cardiotoxicity (hERG inhibition) | Moderate | The piperazine moiety is a known structural alert for inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias. |

Note: These predictions are based on structural motifs and data from similar compounds. They represent potential risks that would need to be verified by experimental assays.

Quantum Chemical Calculations (e.g., HOMO-LUMO Analysis, Electrostatic Potential)

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of a molecule. nih.gov

HOMO-LUMO Analysis The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical reactivity and kinetic stability. ajchem-a.com

For a molecule like this compound, the HOMO is likely to be distributed over the electron-rich phenyl and piperazine rings, while the LUMO may be located on the electron-deficient thiadiazole ring system. A smaller HOMO-LUMO gap suggests higher reactivity. ajchem-a.comresearchgate.net DFT studies on similar phenyl-thiadiazole structures show that the energy gap can be tuned by adding different substituents. mdpi.com

Table 3: Representative Quantum Chemical Parameters from DFT Studies on Similar Heterocycles

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| E_HOMO | -6.0 to -7.0 | Indicates electron-donating capability. |

| E_LUMO | -1.5 to -2.5 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 4.0 to 5.0 | A larger gap implies higher stability and lower chemical reactivity. ajchem-a.com |

Note: These values are illustrative, based on published DFT calculations for related phenyl-oxadiazole and phenyl-thiadiazole compounds. ajchem-a.commdpi.com

Molecular Electrostatic Potential (MEP) A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It helps to identify regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue).

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Around the nitrogen atoms of the thiadiazole and piperazine rings, indicating likely sites for electrophilic attack or hydrogen bond acceptance. researchgate.net

Positive Potential (Blue): Around the hydrogen atom on the piperazine's secondary amine (N-H), indicating a site for nucleophilic attack or hydrogen bond donation. researchgate.net

This analysis is crucial for understanding how the molecule might interact with biological targets like enzymes or receptors. ajchem-a.com

Pharmacological Activity Profiling of 3 Phenyl 5 Piperazino 1,2,4 Thiadiazole and Analogues

Anti-infective Potentials

Antibacterial Activity (against Gram-positive and Gram-negative strains)

Derivatives of thiadiazole linked to a piperazine (B1678402) ring have demonstrated notable antibacterial properties. A series of N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives were synthesized and evaluated for their activity against a panel of Gram-positive and Gram-negative bacteria. Several of these compounds exhibited significant efficacy, particularly against Gram-positive strains. For instance, a ciprofloxacin (B1669076) derivative featuring a 2-chlorobenzylthio moiety displayed high activity against Staphylococcus aureus and Staphylococcus epidermidis, with a Minimum Inhibitory Concentration (MIC) of 0.06 µg/mL. The position of the chlorine atom on the benzyl (B1604629) group was found to significantly influence the antibacterial potency.

In another study, N-[5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole-2-yl] piperazinyl quinolone derivatives showed promising activity against Gram-positive bacteria, with MIC values ranging from 0.008 to 0.03 µg/mL. researchgate.net The ciprofloxacin derivative in this series was particularly effective against Staphylococcus aureus and Staphylococcus epidermidis, recording an MIC of 0.008 µg/mL. researchgate.net Conversely, nitrophenyl analogues were largely inactive. researchgate.net

Furthermore, a series of 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolone derivatives were synthesized and showed better activity against Gram-positive bacteria like S. aureus, Enterococcus faecalis, and Bacillus sp. (MIC = 1-5 µg/mL) compared to reference drugs. nih.gov However, these compounds demonstrated poor activity against Gram-negative bacteria. nih.gov N,N′-disubstituted piperazine analogues conjugated with 1,3,4-thiadiazole (B1197879) also showed significant antibacterial activity, especially against Gram-negative strains like E. coli. mdpi.com

Table 1: Antibacterial Activity of Selected Thiadiazole-Piperazine Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity (MIC) |

| N-[5-(2-chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl ciprofloxacin | S. aureus, S. epidermidis | 0.06 µg/mL |

| N-[5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole-2-yl] piperazinyl ciprofloxacin | S. aureus, S. epidermidis | 0.008 µg/mL |

| 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolones | S. aureus, E. faecalis, Bacillus sp. | 1-5 µg/mL |

Antifungal Activity

The antifungal potential of thiadiazole-piperazine analogues has also been a subject of investigation. While some studies on N,N′-disubstituted piperazines bearing N,N′-bis(1,3,4-thiadiazole) moieties reported weak antifungal activity mdpi.com, other research has highlighted the promise of this structural class. For instance, novel triazole compounds containing a piperazine moiety have been designed as antifungal agents, with some derivatives showing potent activity. nih.govresearchgate.net One study found that compounds 1d and 1i had a Minimum Inhibitory Concentration (MIC) four times lower than fluconazole (B54011) against Candida albicans. nih.gov Similarly, compounds 1j , 1k , 1l , and 1r were 128 times more potent than fluconazole against Microsporum gypseum. nih.gov

Table 2: Antifungal Activity of Piperazine-Containing Azole Derivatives

| Compound | Fungal Strain | Activity (MIC80) | Comparison to Fluconazole (FCZ) |

| 1d , 1i | Candida albicans 14053 | 0.25 µg/mL | 4x lower than FCZ |

| 1j , 1k , 1l , 1r | Microsporum gypseum | 0.25 µg/mL | 128x lower than FCZ |

Anti-Helicobacter pylori Efficacy

Several studies have explored the efficacy of thiadiazole-piperazine derivatives against Helicobacter pylori, a bacterium linked to various gastric conditions. A series of 1-(substituted benzyl)-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine derivatives were synthesized and tested against metronidazole-resistant H. pylori isolates. nih.gov The results indicated that derivatives with a 5-nitrofuran moiety on the thiadiazole ring were more potent than their 5-nitrothiophene counterparts. nih.gov The most active compound, a nitrofuran derivative with a 3-methoxybenzyl piperazine substituent, demonstrated strong anti-H. pylori potential. nih.gov

Another study focused on 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with a piperazinyl group at the C-2 position. researchgate.net Most of these synthesized compounds showed significant inhibitory activity against twenty clinical H. pylori strains when compared to metronidazole. researchgate.net Similarly, research on 2-alkylthio-5-(nitroaryl)-1,3,4-thiadiazole derivatives revealed that most compounds exhibited moderate to strong inhibitory responses against metronidazole-resistant H. pylori isolates, particularly at a concentration of 25 μ g/disk . nih.gov

Table 3: Anti-Helicobacter pylori Activity of Thiadiazole-Piperazine Derivatives

| Compound Series | Key Finding |

| 1-(substituted benzyl)-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazines | 5-nitrofuran derivatives were more potent than 5-nitrothiophene derivatives. |

| 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl functionality | Exhibited significant inhibitory activity against 20 clinical H. pylori strains. |

| 2-Alkylthio-5-(nitroaryl)-1,3,4-thiadiazole derivatives | Showed moderate to strong inhibition of metronidazole-resistant H. pylori. |

Antitubercular/Antimycobacterial Activity

The emergence of drug-resistant tuberculosis has spurred the search for new antimycobacterial agents, with thiadiazole-piperazine derivatives showing promise. A study on 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives reported moderate in vitro activity against Mycobacterium tuberculosis H37Rv strain, with a Minimum Inhibitory Concentration (MIC) of 10 µg/ml. nih.gov The 1,3,4-thiadiazole ring is recognized for its potential in developing new antitubercular drugs. cbijournal.com Research continues to explore various substitutions on this scaffold to enhance its antimycobacterial efficacy. researchgate.net

Antimalarial and Antileishmanial Properties

Thiadiazole derivatives have been investigated for their potential against parasitic diseases like malaria and leishmaniasis. A review highlighted that 5-nitroheteroaryl-1,3,4-thiadiazole derivatives with different substituents at the 2-position of the thiadiazole ring showed the best antileishmanial activity with low toxicity. nih.gov Specifically, 1-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole-2-yl]-4-benzoylpiperazine derivatives were synthesized and evaluated for their in-vitro activity against the promastigote form of Leishmania major. brieflands.com The results showed that all tested compounds significantly reduced the viability of the parasites, with meta and para substitutions on the benzene (B151609) ring enhancing potency. brieflands.com The most active compounds, 6d and 6e , had IC50 values of 94 µM and 77.6 µM, respectively. brieflands.com

In the context of antimalarial research, a 1,3,4-thiadiazole-2-sulfonamide (B11770387) derivative demonstrated excellent inhibitory activity against an essential enzyme in Plasmodium falciparum. nih.gov

Table 4: Antileishmanial Activity of 1-[5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazole-2-yl]-4-benzoylpiperazine Derivatives

| Compound | Substitution on Benzene Ring | IC50 against L. major promastigotes |

| 6a | Unsubstituted | > 94 µM |

| 6b | Ortho | > 94 µM |

| 6c | Ortho | > 94 µM |

| 6d | Meta | 94 µM |

| 6e | Para | 77.6 µM |

Anticancer and Antiproliferative Investigations

The 1,3,4-thiadiazole scaffold, often in combination with a piperazine ring, is a key component in many compounds investigated for their anticancer properties. nih.gov The piperazine ring is known to improve the pharmacological and pharmacokinetic profiles of drug candidates. mdpi.com

A study on new 5-aryl-1,3,4-thiadiazole-based compounds evaluated their in vitro cytotoxicity against MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines. mdpi.com The antiproliferative activity of piperazine derivatives was influenced by the substituents on the N4-position of the piperazine ring. mdpi.com For instance, derivatives bearing an o-ethoxyphenyl or a benzyl moiety showed enhanced activity. mdpi.com

Another series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and tested against A-549 (lung carcinoma), Bel7402 (hepatocellular carcinoma), and HCT-8 (ileocecal adenocarcinoma) cell lines. mdpi.com The highest activity (48% inhibition) against the A-549 cell line was observed with a 4-chloro-2-methylphenyl amido substituted thiazole (B1198619) containing a 2-chlorophenyl group. mdpi.com

Furthermore, trilogy-function thiadiazole-triazole-pyridine derivatives have been synthesized and evaluated for their anticancer effects, with some compounds in the series showing promising activity when compared to standard drugs. amhsr.org

Table 5: Anticancer Activity of Selected Thiadiazole Derivatives

| Compound Series | Cell Line(s) | Key Findings |

| 5-Aryl-1,3,4-thiadiazole-piperazine derivatives | MCF-7, HepG2 | Substituents on the piperazine ring significantly affect anticancer potency. |

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamides | A-549, Bel7402, HCT-8 | A derivative with 4-chloro-2-methylphenyl amido and 2-chlorophenyl groups showed 48% inhibition against A-549 cells. |

| Thiadiazole-triazole-pyridine derivatives | Various | Some compounds exhibited promising anticancer activity compared to standard drugs. |

Cytotoxicity against Various Human Cancer Cell Lines (e.g., MCF-7, HepG2, A549, HCT-116, SKOV-3)

Derivatives of 1,3,4-thiadiazole, particularly those incorporating phenyl and piperazine moieties, have demonstrated notable cytotoxic effects against a range of human cancer cell lines. Research has focused on their potential as anti-proliferative agents, with numerous analogues synthesized and evaluated.

A series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles exhibited significant suppressive activity against lung (A549), ovarian (SK-OV-3), and colon (HCT15) cancer cell lines. nih.gov Specifically, compounds with 3-methoxy-4-hydroxy, 4-hydroxy, and 4-methyl substitutions on the C-5 phenyl ring showed the highest activity against SK-OV-3, HCT15, and A549 cells, respectively. nih.gov Another study highlighted a novel quinoline (B57606) derivative, BAPPN, which showed potent cytotoxicity against hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and lung carcinoma (A549) cell lines, with IC₅₀ values of 3.3, 23, 3.1, and 9.96 µg/mL, respectively. nih.gov

Furthermore, piperazine-based bis(thiazole) and bis(thiadiazole) hybrids have been synthesized and screened for their cytotoxicity. nih.govsemanticscholar.org These compounds showed promising results against hepatoblastoma (HepG2), human colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines. nih.govsemanticscholar.org Notably, certain compounds exhibited IC₅₀ values in the nanomolar range, comparable to the established EGFR inhibitor, Erlotinib. nih.govrsc.org Similarly, new 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives featuring substituted piperazines displayed high activity against MCF-7 and HepG2 cells. nih.gov

| Compound/Analogue Class | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| 5-Phenyl-4,5-dihydro-1,3,4-thiadiazole (2j) | SK-OV-3 | 7.35 µg/ml | nih.gov |

| 5-Phenyl-4,5-dihydro-1,3,4-thiadiazole (2h) | HCT15 | 8.25 µg/ml | nih.gov |

| 5-Phenyl-4,5-dihydro-1,3,4-thiadiazole (2b) | A549 | 9.40 µg/ml | nih.gov |

| Piperazine-based bis(thiadiazole) hybrid (9i) | HCT-116 | 1.2 nM | nih.govsemanticscholar.orgrsc.org |

| Piperazine-based bis(thiadiazole) hybrid (7b) | HCT-116 | 3.5 nM | nih.govsemanticscholar.orgrsc.org |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 | 3.3 µg/mL | nih.gov |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | MCF-7 | 3.1 µg/mL | nih.gov |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | A549 | 9.96 µg/mL | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole with o-ethoxyphenyl piperazine (4e) | MCF-7 | Potent Activity | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole with benzyl piperidine (B6355638) (4i) | HepG2 | Potent Activity | nih.gov |

Mechanisms of Apoptosis Induction

The anti-cancer activity of 1,3,4-thiadiazole derivatives is often linked to their ability to induce apoptosis, or programmed cell death. Studies have shown that these compounds can trigger caspase-dependent apoptosis. nih.govrsc.org For instance, a potent piperazine-based bis(thiadiazole) derivative was found to dramatically induce apoptotic cell death in HCT-116 colon cancer cells. nih.govsemanticscholar.org This induction was characterized by the upregulation of apoptosis-related genes and the downregulation of the anti-apoptotic gene Bcl-2. nih.govsemanticscholar.orgrsc.org The activation of caspase enzymes is a key step in the apoptotic pathway, and various N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been evaluated as caspase activators. derpharmachemica.com

Research on a novel quinoline derivative demonstrated that its cytotoxic effects are mediated through the upregulation of apoptotic proteins, including caspase-3 and the tumor suppressor protein p53. nih.gov Concurrently, the compound downregulated proteins associated with cell proliferation, such as vascular endothelial growth factor (VEGF), proliferating cell nuclear antigen (PCNA), and Ki67. nih.gov

Cell Cycle Modulation

In addition to inducing apoptosis, thiadiazole analogues can exert their anti-cancer effects by interfering with the cell cycle. The 1,3,4-thiadiazole derivative Filanesib, which has been in clinical trials, is known to function as a kinesin spindle protein (KSP) inhibitor. nih.gov Another derivative was reported to cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. nih.gov Similarly, structurally related 3,5-disubstituted thiadiazine-2-thiones have been identified as new cell cycle inhibitors, with some showing promising in vitro antiproliferative activities and the ability to disrupt the cell cycle. nih.gov

Neuropharmacological Activities

Anticonvulsant Properties

The 1,3,4-thiadiazole scaffold is a key feature in a variety of compounds evaluated for anticonvulsant activity. ptfarm.pl A number of substituted 1,3,4-thiadiazoles have shown potent anticonvulsant properties in both mouse and rat models, with efficacy comparable to standard drugs like phenytoin, phenobarbital, and carbamazepine. nih.govarjonline.org

Derivatives have been tested in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. nih.gov For example, 2-(aminomethyl)-5-(2-biphenyl)-1,3,4-thiadiazole was found to be a particularly potent agent. nih.govarjonline.org Structure-activity relationship studies have indicated that substitutions on the thiadiazole ring significantly influence anticonvulsant potential. Compounds containing a halo group, such as chlorine, often exhibit good anticonvulsant activity. nih.govfrontiersin.org

Antidepressant and Anxiolytic Effects

The therapeutic potential of 1,3,4-thiadiazole and piperazine derivatives extends to mood and anxiety disorders. arjonline.org Several novel thiadiazole derivatives have been synthesized and screened for antidepressant-like activities using animal models such as the tail suspension test (TST) and modified forced swim test (MFST). nih.gov In these tests, a reduction in immobility time is indicative of an antidepressant effect. nih.gov Certain compounds, particularly those with bulky and hydrophobic phenyl groups on the piperazine ring, significantly decreased immobility time, suggesting notable antidepressant-like properties. nih.gov

In the context of anxiolytic effects, piperazine derivatives have been widely studied. silae.it Their mechanism is often linked to interaction with serotonin (B10506) receptors, such as the 5-HT₁A receptor. silae.itnih.gov Studies on 2-amino-5-sulfanyl-1,3,4-thiadiazoles have also shown potential anxiolytic activity in models like the elevated plus-maze. researchgate.net

Acetylcholinesterase Inhibition for Anti-Alzheimer Potential

A promising strategy for treating Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. asianpubs.org Various 1,3,4-thiadiazole derivatives have been designed and evaluated as AChE inhibitors. asianpubs.org

Hybrid conjugates of 5-phenyl-1,3,4-oxadiazole and piperazines have been rationally designed for this purpose. nih.gov One such compound, with a pyridyl substitution on the piperazine ring, emerged as a highly potent inhibitor of human AChE (hAChE) with an IC₅₀ value of 0.103 µM. nih.gov Another study on benzamide (B126) derivatives bearing a 1,3,4-thiadiazole nucleus found several compounds with inhibitory potency in the nanomolar range, with the most active compound exhibiting an IC₅₀ of 1.82 nM. tbzmed.ac.ir These findings suggest that the 1,3,4-thiadiazole scaffold is a valuable template for developing potential anti-Alzheimer agents. tbzmed.ac.ir

| Compound Class | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| 5-phenyl-1,3,4-oxadiazole and piperazine conjugate (5AD) | hAChE | 0.103 ± 0.0172 µM | nih.gov |

| Benzamide derivative with 1,3,4-thiadiazole nucleus (7e) | AChE | 1.82 ± 0.6 nM | tbzmed.ac.ir |

| Thiazole-piperazine hybrid (3c) | AChE | 0.0317 ± 0.001 µM | nih.gov |

| Thiazole-piperazine hybrid (3a) | AChE | 0.0496 ± 0.002 µM | nih.gov |

Anti-inflammatory Efficacy

The therapeutic potential of compounds containing the 1,3,4-thiadiazole ring is a subject of significant research, with numerous studies highlighting their diverse biological activities, including anti-inflammatory effects. mdpi.com While direct in-vivo anti-inflammatory data for 3-Phenyl-5-piperazino-1,2,4-thiadiazole is not extensively detailed in current literature, the activity of its structural analogues suggests a strong potential for efficacy. The core thiadiazole moiety is a key feature in many compounds designed as anti-inflammatory agents. nih.gov

Derivatives of thiadiazole have been shown to possess considerable anti-inflammatory properties in established experimental models. For instance, various substituted phenyl thiazole and thiadiazole derivatives have been evaluated using carrageenan-induced rat paw edema, a standard model for acute inflammation. nih.govnih.gov In these studies, compounds are assessed for their ability to reduce swelling over several hours compared to control groups and standard drugs like celecoxib (B62257). nih.gov The anti-inflammatory action of such compounds may stem from the inhibition of pro-inflammatory mediators, reduction of vascular permeability, and decreased neutrophil migration. nih.gov

Furthermore, the arylpiperazine scaffold, another key component of the target molecule, is frequently found in biologically active compounds, including those with potent anti-inflammatory activity. nih.gov The hybridization of pharmacophoric molecules, such as combining a thiadiazole ring with other active scaffolds, is a common strategy aimed at producing a synergistic effect on anti-inflammatory activity. nih.gov For example, thiadiazole-linked pyrazole (B372694) benzenesulfonamides have demonstrated significant percentage inhibition of edema in anti-inflammatory screens. nih.gov Given that the structure of this compound incorporates both the thiadiazole ring and a piperazine linker, it is positioned as a promising candidate for possessing anti-inflammatory effects.

Enzyme Inhibition Studies

A significant mechanism underlying the anti-inflammatory activity of many therapeutic agents is the inhibition of enzymes involved in the arachidonic acid pathway, primarily cyclooxygenases (COX) and 5-lipoxygenase (5-LOX). The development of dual inhibitors of COX-2 and 5-LOX is a key strategy for creating more effective and safer anti-inflammatory drugs. nih.gov

The structural motifs present in this compound are featured in various known COX and LOX inhibitors. The piperazine ring, in particular, is a core component of newly designed dual inhibitors. rsc.org Studies on series of aryl piperazine derivatives have identified compounds with significant inhibitory activity against both 5-LOX and COX-2, with some exhibiting IC50 values in the low micromolar range. bohrium.com For instance, a benzhydrylpiperazine derivative with a 4-Cl substitution on the terminal phenyl ring showed potent inhibition of COX-2 (IC50 = 0.25 µM) and 5-LOX (IC50 = 7.87 µM), outperforming standard drugs like celecoxib and zileuton, respectively. rsc.org

Similarly, the thiazole and thiadiazole scaffolds are integral to compounds targeting these enzymes. nih.gov Thiazole-based dual inhibitors have been shown to significantly reduce the expression of COX-2 and 5-LOX genes. nih.gov One potent thiazole derivative was identified with IC50 values of 0.09 µM for COX-2 and 0.38 µM for 5-LOX. nih.gov Furthermore, thiadiazole-linked pyrazole benzenesulfonamides have been synthesized and evaluated as selective COX-2 inhibitors, showing promising activity and selectivity indices comparable to celecoxib. orientjchem.org The combination of these structural features in one molecule underscores the potential of this compound and its analogues as dual inhibitors of COX-2 and 5-LOX.

Table 1: COX-2 and 5-LOX Inhibitory Activity of Representative Analogues

| Compound Type | Analogue Structure/Description | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|---|

| Benzhydrylpiperazine | Compound 9d (4-Cl phenyl substitution) | COX-2 | 0.25 ± 0.03 | rsc.org |

| Benzhydrylpiperazine | Compound 9d (4-Cl phenyl substitution) | 5-LOX | 7.87 ± 0.33 | rsc.org |

| Thiazole Derivative | Compound 6l | COX-2 | 0.09 | nih.gov |

| Thiazole Derivative | Compound 6l | 5-LOX | 0.38 | nih.gov |

| Aryl Piperazine | Compound 1g | 5-hLOX | 2.2 | bohrium.com |

| Aryl Piperazine | Compound 2g | COX-2 | <15 | bohrium.com |

Dihydrofolate reductase (DHFR) is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential precursor for the synthesis of nucleotides and amino acids. nih.gov As such, DHFR is a well-established therapeutic target for anticancer and antimicrobial agents. nih.gov Various heterocyclic compounds, including those containing 1,3,4-thiadiazole and thiazole rings, have been investigated as DHFR inhibitors. nih.govmdpi.com

The thiadiazole moiety has been incorporated into different molecular frameworks to achieve DHFR inhibition. For example, a series of 2-(1,3,4-thiadiazolyl)thio-6-substituted-quinazolin-4-ones were synthesized, with some compounds demonstrating potent DHFR inhibitory activity. nih.gov Molecular docking studies of these compounds revealed that key amino acids in the DHFR active site, such as Glu30, Phe31, and Phe34, are crucial for binding interactions. nih.gov

Similarly, thiazole-containing scaffolds have yielded potent DHFR inhibitors. A series of 1,3-thiazoles and thiazolo[4,5-d]pyridazines bearing a 2-thioureido function were designed and evaluated, leading to the identification of a compound with an IC50 of 0.06 µM against DHFR. nih.gov This compound was found to induce cell cycle arrest and apoptosis in breast cancer cell lines. nih.gov Molecular modeling suggested that interactions with Phe31 and Arg22 are essential for its high binding affinity. nih.gov The established role of these heterocyclic systems in DHFR inhibition suggests that thiadiazole-based compounds like this compound could serve as a scaffold for designing novel DHFR inhibitors.

Table 2: DHFR Inhibitory Activity of Representative Thiazole/Thiadiazole Analogues

| Compound Type | Analogue Structure/Description | DHFR IC50 (µM) | Reference |

|---|---|---|---|

| Thiazolo[4,5-d]pyridazine | Compound 26 | 0.06 | nih.gov |

| 2-Aminothiazole derivative | Compound 1 | 0.08 (vs Methotrexate) | nih.gov |

| 1,3-Thiazole derivative | Compound 2 | 0.06 | nih.gov |

| Benzodiazepine derivative | Compound 4 | 0.004 | nih.gov |

The bacterial enoyl-acyl carrier protein (ACP) reductase (ENR), a key enzyme in the fatty acid biosynthesis pathway, is a highly attractive target for the development of new antibacterial agents. nih.gov This is due to its vital role in bacterial survival and the marked structural differences between bacterial ENR and its mammalian counterparts. nih.gov The piperazine and 1,3,4-thiadiazole moieties, both present in this compound, are featured in compounds designed as ENR inhibitors. nih.gov

A study focused on N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole moieties investigated their potential as ENR inhibitors. nih.govresearchgate.net Molecular docking analyses were performed to predict the binding modes of these compounds within the active site of E. coli ENR. The results showed very good docking scores, indicating strong potential binding affinity. nih.gov These piperazine-thiadiazole hybrids interacted with key amino acid residues in the ENR active site, including TYR 158, LYS 165, and PHE 149. nih.gov The calculated docking scores for this series of compounds ranged from -6.1090 to -9.6184 kcal/mol, suggesting favorable binding energies. nih.gov The known ENR inhibitor triclosan (B1682465) is often used as a reference in such studies. nih.gov These findings highlight the potential of the piperazine-thiadiazole scaffold as a promising foundation for the development of novel ENR inhibitors. nih.govresearchgate.net

Table 3: Molecular Docking Scores of Piperazine-Thiadiazole Analogues against Enoyl-ACP Reductase

| Compound Type | Analogue Structure/Description | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Piperazine-bis(1,3,4-thiadiazole) | Series of N,N'-disubstituted piperazines | -6.1090 to -9.6184 | nih.gov |

| Piperazine-bis(1,3,4-thiadiazole) | Compound 2 | -9.6184 | nih.gov |

| Piperazine-bis(1,3,4-thiadiazole) | Compound 3 | -9.2842 | nih.gov |

| Piperazine-bis(1,3,4-thiadiazole) | Compound 8 | -8.8988 | nih.gov |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. mdpi.comnih.gov As tumor growth and metastasis are highly dependent on angiogenesis, inhibiting VEGFR-2 is a key strategy in modern cancer therapy. nih.gov A wide array of heterocyclic compounds, including those containing thiazole, 1,3,4-thiadiazole, and piperazine moieties, have been developed as potent VEGFR-2 inhibitors. nih.govnih.gov

The 1,3,4-thiadiazole ring is a versatile scaffold used to synthesize potent VEGFR-2 inhibitors. nih.govnih.gov For instance, a series of 1,3,4-thiadiazole-furan carboxamides showed extraordinary activity, with IC50 values as low as 7.4 nM and 7.6 nM. nih.gov Another study on 1,3,4-thiadiazole hybrids identified derivatives with potent VEGFR-2 inhibition, with the most promising compounds exhibiting IC50 values of 0.008 and 0.009 µM, which is comparable to the approved drug pazopanib (B1684535) (IC50 of 0.010 µM). nih.gov

The piperazine linker is also a common feature in VEGFR-2 inhibitors, often connecting different pharmacophoric groups. A series of novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing thiazole moieties were synthesized and evaluated for VEGFR-2 inhibitory activity. nih.gov Several of these compounds demonstrated potent inhibition comparable to the reference drug sorafenib. Two compounds, in particular, showed IC50 values of 46.83 nM and 51.09 nM against VEGFR-2, while sorafenib's IC50 was 51.41 nM. nih.gov The consistent success of compounds containing thiadiazole, phenyl, and piperazine groups in targeting VEGFR-2 strongly supports the potential of this compound and its analogues in this therapeutic area. mdpi.com

Table 4: VEGFR-2 Inhibitory Activity of Representative Analogues

| Compound Type | Analogue Structure/Description | VEGFR-2 IC50 | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole Hybrid | Compound 28b | 0.008 µM | nih.gov |

| 1,3,4-Thiadiazole Hybrid | Compound 31a | 0.009 µM | nih.gov |

| 1,3,4-Thiadiazole–Furan Carboxamide | Compound 34 | 7.4 nM | nih.gov |

| 1,3,4-Thiadiazole–Furan Carboxamide | Compound 35 | 7.6 nM | nih.gov |

| 4-(Piperazin-1-yl)quinolin-2(1H)-one | 6-fluoro derivative | 46.83 ± 2.4 nM | nih.gov |

| 4-(Piperazin-1-yl)quinolin-2(1H)-one | 4-chlorophenylthiazole derivative | 51.09 ± 2.6 nM | nih.gov |

Lysine-Specific Histone Demethylase 1 (LSD1), also known as KDM1A, is a flavin-adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). miami.eduplos.org Overexpression of LSD1 is associated with the progression of various cancers, making it an attractive therapeutic target. rsc.org The development of LSD1 inhibitors has become an active area of research, with a focus on small molecules capable of modulating its enzymatic activity. researchgate.net

The chemical architectures of known LSD1 inhibitors are diverse, but many are based on heterocyclic scaffolds. Azole-containing compounds, such as triazoles and tetrazoles, have been extensively used in the design of LSD1 inhibitors. nih.gov These nitrogen-based heterocyclic systems can serve as key pharmacophores that interact with the enzyme's active site. For example, a novel phenelzine (B1198762) analogue, bizine, was shown to be a potent and selective LSD1 inhibitor in vitro. miami.edu While direct studies on this compound as an LSD1 inhibitor are not prominent in the literature, the presence of the thiadiazole (an azole) ring suggests that this scaffold could potentially be explored for this target. The development of inhibitors often involves combining various pharmacophores, and the thiadiazole-piperazine framework could serve as a basis for designing novel molecules aimed at epigenetic targets like LSD1. nih.gov

Carbonic Anhydrase Inhibition

The 1,3,4-thiadiazole scaffold is a recognized feature in the design of carbonic anhydrase (CA) inhibitors. mdpi.com These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. tandfonline.comnih.gov

A study on 1,3,4-thiadiazole-thiazolidinone hybrids revealed their potential as carbonic anhydrase inhibitors. One particular compound from this series demonstrated more potent inhibition than the standard reference drug, acetazolamide. rsc.org Kinetic analysis indicated that this compound binds to the enzyme in a competitive manner. rsc.org

Furthermore, a series of 2-substituted-1,3,4-thiadiazole-5-sulfamides were found to be potent inhibitors of human mitochondrial carbonic anhydrase isoforms VA and VB, showing greater selectivity for these over cytosolic and membrane-associated isoforms. nih.gov This highlights the potential for developing isoform-selective inhibitors based on the thiadiazole structure.

Research into N-(1,3,4-thiadiazole-2-yl)acetamide derivatives showed potent inhibition of the cytosolic isoform hCA I, with some derivatives exhibiting significantly lower inhibition constants (KIs) than acetazolamide. tandfonline.com Specifically, compounds 5a , 6a , and 6d were identified as the most active in this series. tandfonline.com

Table 1: Carbonic Anhydrase Inhibition Data for 1,3,4-Thiadiazole Analogues

| Compound | Target Enzyme | Inhibition Constant (KI) |

|---|---|---|

| 5a | hCA I | 76.48 ± 8.91 nM |

| 6a | hCA I | 77.49 ± 8.63 nM |

| 6d | hCA I | 79.70 ± 10.06 nM |

| 6b | hCA I | 216.30 ± 29.88 nM |

| Acetazolamide (AAZ) | hCA I | 454.10 ± 25.57 nM |

Data sourced from a study on N-(1,3,4-thiadiazole-2-yl)acetamide derivatives. tandfonline.com

Insecticidal Activity

Thiadiazole derivatives have also been investigated for their potential as insecticides. researchgate.net Studies have shown that compounds containing the 1,2,4-thiadiazole (B1232254) and 1,3,4-thiadiazole ring systems can exhibit activity against various insect species. jst.go.jpmdpi.com

For instance, a series of synthesized 1,2,4-oxadiazoles and 1,2,4-thiadiazoles were tested for insecticidal activity against pests such as Nilaparvata lugens, Nephotettix cincticeps, and Aphis craccivora. jst.go.jp Notably, 3-pyridyl-substituted derivatives of 1,2,4-thiadiazole demonstrated good insecticidal activity against all tested insects. jst.go.jp One compound, 3-methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-thiadiazole (9m-2 ), was particularly effective against Nilaparvata lugens, including imidacloprid-resistant strains. jst.go.jp

In another study, various 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated for their insecticidal effects against the cotton leafworm, Spodoptera littoralis. tandfonline.com The results indicated that the 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives were generally more potent than the 1,3,4-thiadiazole derivatives. tandfonline.com For example, a p-toluene sulfonamide derivative (7 ) was found to be more potent than a phenyl thiourea (B124793) derivative (8 ), as indicated by their LC50 values. tandfonline.com

Table 2: Insecticidal Activity of 1,3,4-Thiadiazole Analogues against Spodoptera littoralis

| Compound | LC50 (µg/mL) |

|---|---|

| p-Toluene sulfonamide derivative (7) | 466.72 |

| Phenyl thiourea derivative (8) | 513.68 |

Data represents the concentration required to cause 50% mortality in the test population. tandfonline.com

The diverse biological activities of thiadiazole derivatives underscore their importance as a scaffold in medicinal and agricultural chemistry. researchgate.netmdpi.com

Structure Activity Relationship Sar Studies of 3 Phenyl 5 Piperazino 1,2,4 Thiadiazole Derivatives

Impact of Substitutions on the Phenyl Ring on Biological Activity

The nature and position of substituents on the phenyl ring at the 3-position of the thiadiazole core play a critical role in modulating the biological activity of the derivatives. Research has shown that both electron-donating and electron-withdrawing groups can significantly alter the pharmacological efficacy of these compounds. nih.govnih.gov

In a series of 1,2,4-thiadiazole (B1232254) derivatives synthesized as potential anticancer agents, the substitution pattern on the phenyl ring was found to be a key determinant of cytotoxicity. nih.gov Compounds bearing multiple electron-donating methoxy (B1213986) (-OCH3) groups on the phenyl ring displayed the most potent anticancer activity against various cancer cell lines. nih.gov Specifically, the presence of three methoxy groups at the 3, 4, and 5 positions resulted in excellent potency. nih.gov A decrease in activity was observed when the number of methoxy groups was reduced to two or one. nih.gov

Conversely, the introduction of strong electron-withdrawing groups, such as the nitro (-NO2) group, led to a significant decrease in anticancer activity. nih.gov This suggests that electron density on the phenyl ring is a crucial factor for this specific biological target. The general trend observed was that cytotoxicity decreased as the substituents on the phenyl ring shifted from electron-donating to electron-withdrawing. nih.gov

Another study highlighted that substituting the phenyl ring can also have a significant impact on the compound's physicochemical properties, such as solubility, which is governed by sublimation and hydration energies. nih.gov For adenosine (B11128) A3 receptor antagonists, a methoxy group at the para-position of the phenyl ring was shown to greatly enhance binding affinity. nih.gov Similarly, for certain anticonvulsant 1,2,4-thiadiazole derivatives, a chloro-substitution at the para-position resulted in the highest level of activity. rsc.org

| Compound ID | Substitution on Phenyl Ring | MCF-7 | A549 | DU-145 | MDA MB-231 |

|---|---|---|---|---|---|

| 8b | 3,4,5-trimethoxy | 0.10 | 0.17 | 0.83 | 0.28 |

| 8c | 3,5-dimethoxy | 0.91 | 1.15 | 1.24 | 1.06 |

| 8d | 4-methoxy | 1.21 | 1.34 | 1.42 | 1.29 |

| 8i | 4-nitro | 10.4 | 11.5 | 9.87 | 10.9 |

| 8j | 3,5-dinitro | 11.2 | 12.8 | 11.9 | 12.4 |

Influence of Modifications to the Piperazine (B1678402) Moiety on Pharmacological Profiles

The piperazine moiety is a common pharmacophore in drug discovery, recognized for its ability to improve pharmacokinetic properties and provide a point for structural diversification. nih.govresearchgate.net In the context of 3-phenyl-5-piperazino-1,2,4-thiadiazole derivatives, modifications to the piperazine ring, particularly at the N-4 position, are pivotal for tuning the pharmacological profile. nih.gov

The piperazine scaffold is considered a privileged structure because its two nitrogen atoms can be functionalized to modulate properties like water solubility and target binding. nih.govresearchgate.net SAR studies on various classes of compounds have consistently shown that the substituents attached to the distal nitrogen of the piperazine ring are crucial for biological activity. nih.gov For example, in a series of matrine (B1676216) derivatives, the introduction of a piperazine moiety significantly improved antiproliferative activity, with the nature of the substituent on the piperazine's N-4 position playing a major role. nih.gov

Varying the N-substituents can influence potency and selectivity toward biological targets. mdpi.com The addition of different aryl, benzyl (B1604629), or heterocyclic groups can alter the molecule's interaction with the target protein, leading to enhanced or diminished activity. For instance, in one study on chalcone-piperazine derivatives, altering the substituent on the piperazine nitrogen from N-phenyl to N-benzyl or to variously substituted phenyl rings (e.g., fluorophenyl, methoxyphenyl) resulted in a range of inhibitory activities against human carbonic anhydrase isoenzymes. nih.gov This demonstrates the sensitivity of the pharmacological response to even subtle changes in the piperazine moiety.

| Compound ID | Piperazine N-4 Substituent | Inhibitory Activity (IC₅₀ in µM) |

|---|---|---|

| Derivative A | Unsubstituted | > 50 |

| Derivative B | Benzyl | 5.62 |

| 8 | 3-Trifluoromethylphenyl | 1.05 |

| Derivative D | 2-Methoxyphenyl | 3.47 |

| 5-FU (Control) | N/A | 29.31 |

Role of the 1,2,4-Thiadiazole Heterocycle as a Core Scaffold

The 1,2,4-thiadiazole ring is not merely a linker but an active and essential component of the pharmacophore, contributing significantly to the molecule's biological activity. rsc.org Its unique structural and electronic features render it a versatile and privileged scaffold in drug design. rsc.org The five-membered ring containing both sulfur and nitrogen atoms imparts distinct physicochemical properties, including the ability to act as a hydrogen-binding domain and a two-electron donor system. rsc.orgnih.gov

The aromaticity and in vivo stability of the 1,2,4-thiadiazole ring make it a robust core for building therapeutic agents. rsc.org Its importance has been demonstrated in studies where it is a key structural element for achieving high potency. In the development of adenosine A3 receptor antagonists, for example, the nitrogen atom of the 1,2,4-thiadiazole ring was found to form an additional hydrogen bond with a serine residue (S181) in the receptor's binding pocket. nih.gov This interaction, which was absent in analogous thiazole (B1198619) derivatives, was credited with a significant increase in binding affinity for the human adenosine A3 receptor. nih.gov This highlights the specific role of the heterocycle's atom arrangement in target engagement. The thiadiazole ring's geometry and electronic distribution are therefore crucial for establishing the precise intermolecular interactions required for potent and selective biological activity. nih.gov

Bioisosteric Replacements and Their Effects on Potency and Selectivity

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design to modulate activity, selectivity, and pharmacokinetic profiles. cambridgemedchemconsulting.com In the context of this compound derivatives, bioisosteric replacement of the core heterocycle or its substituents can lead to significant changes in pharmacological effects.

The 1,2,4-thiadiazole ring itself can be considered a bioisostere of other heterocyclic systems. For instance, it has been compared to and used as a replacement for thiazole and oxadiazole rings. nih.govrsc.org Studies comparing 1,2,4-thiadiazole derivatives with their 1,3,4-thiadiazole (B1197879) or 1,3,4-oxadiazole (B1194373) counterparts reveal that such isomeric or bioisosteric changes can dramatically affect target affinity. nih.govmdpi.com A compelling example is seen in adenosine A3 receptor antagonists, where a 1,2,4-thiadiazole derivative exhibited a Kᵢ value of 0.79 nM, whereas its 1,3,4-thiadiazole regioisomer was significantly less potent, with a Kᵢ value of 210 nM. nih.gov Molecular modeling suggested that the 1,2,4-isomer allowed for a more energetically favorable docking into the receptor's binding site. nih.gov

Similarly, the 1,2,4-oxadiazole (B8745197) ring is often investigated as a bioisostere for the 1,2,4-thiadiazole ring, as the replacement of a sulfur atom with oxygen can alter metabolic stability and hydrogen bonding capacity while potentially retaining similar biological activity. mdpi.comdoaj.org Such replacements are a valuable tool for fine-tuning a lead compound's properties to achieve a desired therapeutic profile. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netsciforum.net For thiadiazole derivatives, QSAR studies are instrumental in predicting the activity of new, unsynthesized compounds and in providing insights into the structural features that govern their pharmacological effects. sciforum.net

QSAR models are developed by calculating various molecular descriptors for a set of compounds and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to create an equation that relates these descriptors to the observed biological activity. researchgate.netkashanu.ac.ir Descriptors can include constitutional, topological, geometric (3D-MoRSE), and electronic properties. kashanu.ac.ir

For various thiadiazole and related triazole derivatives, QSAR models have been successfully developed to predict activities such as antimicrobial, anticancer, and enzyme inhibition. researchgate.netkashanu.ac.irpharmacybbdniit.org For instance, a QSAR study on 1,3,4-thiadiazole derivatives as anticancer agents identified key descriptors that correlate with their activity against lung cancer cell lines. researchgate.netsciforum.net Another QSAR study on carbonic anhydrase inhibitors revealed that for one isoform (hCA-II), increasing the molecule's size and introducing electropositive surfaces could enhance inhibitory activity. pharmacybbdniit.org For a different isoform (hCA-IX), the model suggested that decreasing hydrophobicity and adding electron-releasing substituents would be beneficial. pharmacybbdniit.org These models allow researchers to prioritize the synthesis of compounds with the highest predicted potency, thereby streamlining the drug discovery process. rsc.org

Mechanisms of Action at the Molecular and Cellular Levels

Receptor Binding and Interaction Modes